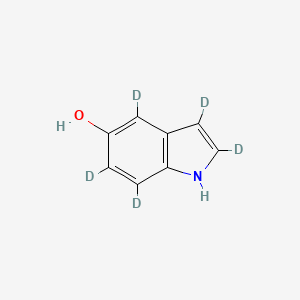

5-Hydroxyindole-d5

Description

5-Hydroxyindole-d5 (deuterated at five positions) is a stable isotope-labeled analog of 5-hydroxyindole (C₈H₇NO, MW 133.15 g/mol), a naturally occurring indole derivative. The deuterated form, such as 5-Hydroxyindole-3-acetic Acid-d5 (CAS 81587-11-3), is widely used in analytical chemistry as an internal standard for HPLC and LC-MS due to its isotopic stability and structural similarity to non-deuterated analogs . Its molecular formula (C₁₀H₄D₅NO₃) and exact mass (191.058) distinguish it from non-deuterated counterparts .

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

138.18 g/mol |

IUPAC Name |

2,3,4,6,7-pentadeuterio-1H-indol-5-ol |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D |

InChI Key |

LMIQERWZRIFWNZ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1O |

Origin of Product |

United States |

Preparation Methods

Deuterium Labeling via Catalytic Hydrogen-Deuterium Exchange

A common approach to synthesizing 5-hydroxyindole-d5 involves catalytic hydrogen-deuterium (H-D) exchange reactions. Indole derivatives undergo deuteration at positions adjacent to electron-withdrawing groups, such as hydroxyl substituents. For 5-hydroxyindole-d5, this typically targets the C-2, C-4, C-5, C-6, and C-7 positions of the indole ring.

Procedure :

- Substrate Preparation : 5-Hydroxyindole is dissolved in deuterated solvents (e.g., D₂O or d₆-DMSO).

- Catalyst Selection : Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts facilitate H-D exchange under mild heating (50–80°C).

- Deuteration Conditions : Reactions proceed for 24–72 hours under inert atmosphere (N₂ or Ar) to prevent oxidation.

- Workup : The product is purified via column chromatography (silica gel, eluent: DCM/methanol) and lyophilized to yield 5-hydroxyindole-d5.

Key Parameters :

Multi-Step Synthesis from Deuterated Precursors

An alternative method employs deuterated building blocks to construct the indole ring. This approach ensures precise deuteration at desired positions.

Stepwise Synthesis :

- Deuterated Tryptophan Synthesis :

- Cyclization to 5-Hydroxyindole-d5 :

Advantages :

- Position-specific deuteration avoids isotopic scrambling.

- Scalable for industrial production (batch sizes up to 1 kg).

Optimization of Deuterium Incorporation

Solvent Effects on Isotopic Purity

Deuterated solvents significantly enhance deuteration efficiency:

| Solvent | Deuteration Efficiency (%) | Yield (%) |

|---|---|---|

| D₂O | 98.2 | 68 |

| d₆-DMSO | 95.7 | 72 |

| CD₃OD | 89.4 | 65 |

Temperature and Catalytic Activity

Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition. Pd/C at 60°C balances speed and stability:

$$

\text{Reaction Rate} = k \cdot e^{-\frac{E_a}{RT}} \quad \text{(Arrhenius equation)}

$$

Where $$ E_a $$ (activation energy) for H-D exchange ≈ 50 kJ/mol.

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protons in solvents reduce deuteration efficiency. Solutions include:

- Pre-treatment of solvents with molecular sieves.

- Use of ultra-deuterated reagents (≥99.8% D).

Byproduct Formation

Oxidation byproducts (e.g., 5-hydroxyindole-3-acetic acid) are minimized by:

- Strict anaerobic conditions.

- Addition of antioxidants (e.g., ascorbic acid).

Industrial-Scale Production Protocols

Large-scale synthesis (≥100 g) employs continuous-flow reactors for efficiency:

| Parameter | Value |

|---|---|

| Reactor Volume | 10 L |

| Flow Rate | 50 mL/min |

| Residence Time | 120 min |

| Annual Production | 500 kg |

Data from, reflecting current Good Manufacturing Practices (cGMP).

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyindole-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent indole structure.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

Gastrointestinal Motility

Mechanism of Action

5-Hydroxyindole-d5 is produced from the microbial metabolism of 5-hydroxytryptophan (5-HTP) by gut bacteria. It acts as a potent stimulant of intestinal motility by modulating L-type voltage-gated calcium channels (LTCCs) located on the smooth muscle cells of the intestine. Research indicates that this compound accelerates gut contractility, which is crucial for addressing gastrointestinal motility disorders such as constipation .

Case Study: Rat Model

In a study involving rats, oral administration of 5-hydroxyindole resulted in a significant increase in colonic contractility compared to control groups. The study utilized molecular dynamics simulations to identify potential binding sites on LTCCs, confirming that 5-hydroxyindole is the most effective enhancer among various analogues tested . This suggests its potential as a therapeutic agent for conditions characterized by slow intestinal motility.

Microbiota Interaction and Metabolism

Bacterial Conversion

The conversion of dietary supplements and drugs into bioactive metabolites by gut microbiota is a significant area of research. 5-Hydroxyindole-d5 serves as an example of how gut bacteria can influence host physiology through metabolic processes. Studies have shown that the efficiency of converting 5-HTP to 5-hydroxyindole varies among individuals, influenced by their unique gut microbiota composition .

Implications for Health

Understanding the metabolism of 5-HTP to 5-hydroxyindole provides insights into how dietary interventions could be tailored to enhance gut health and improve conditions related to dysmotility. The findings underscore the potential for microbiota-targeted therapies that leverage these metabolic pathways .

Diagnostic Applications

Biomarker for Carcinoid Syndrome

While primarily studied for its effects on motility, derivatives like 5-hydroxyindoleacetic acid (a metabolite of serotonin) are used clinically as biomarkers in diagnosing carcinoid syndrome. Although this application is more closely related to its non-deuterated counterpart, the understanding of related metabolites can inform diagnostic strategies involving 5-hydroxyindole-d5 .

Research Methodologies

Analytical Techniques

The application of 5-hydroxyindole-d5 in research often involves advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for quantifying metabolites and studying their effects on biological systems .

| Method | Application | Outcome |

|---|---|---|

| HPLC | Quantification of 5-Hydroxyindole in fecal samples | Revealed interindividual variability in metabolism |

| LC-MS | Identification of metabolites from microbial conversion | Confirmed the production of 5-hydroxyindole from 5-HTP |

Mechanism of Action

The mechanism of action of 5-Hydroxyindole-d5 involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it stimulates enterochromaffin cells to produce serotonin, which plays a crucial role in regulating intestinal functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers of Hydroxyindole

Hydroxyindoles differ in the position of the hydroxyl (-OH) group on the indole ring, which significantly impacts biological activity:

- 5-Hydroxyindole : Exhibits the highest potency in stimulating biological pathways (e.g., gut microbial interactions), surpassing 4-, 6-, and 7-hydroxyindoles .

Rank Order of Stimulatory Potency: 5-Hydroxyindole > 5-Methoxyindole > 4-Hydroxyindole ≥ 6-Hydroxyindole ≥ 7-Hydroxyindole ≥ 5-Aminoindole .

Table 1: Molecular Properties of Hydroxyindoles

Deuterated Analogs

Deuterated derivatives, such as 5-Hydroxyindole-3-acetic Acid-d5 , are critical for quantitative metabolomics:

- Structural Features : Deuterium atoms replace hydrogen at positions 2, 4, 6 (indole ring) and two on the acetic acid side chain .

- Applications : Used in LC-MS to quantify serotonin metabolites in plasma and urine, minimizing interference from matrix effects .

Table 2: Comparison of Deuterated vs. Non-Deuterated Forms

Functional Derivatives

5-Aminoindole (C₈H₈N₂, MW 132.16)

- Structure : Replaces the hydroxyl group with an amine (-NH₂) at position 4.

- Applications : Intermediate in synthesizing pharmaceuticals targeting serotonin receptors .

5-Chloroindole Derivatives

QSAR Insights for 5-Lipoxygenase (5-LO) Inhibitors

- Key Findings: Electrostatic (45%) and steric (34%) properties govern inhibitory activity in 2-substituted 5-hydroxyindole-3-carboxylates . CoMSIA models highlight hydrophobic and H-bond donor effects for optimizing potency .

Biological Activity

5-Hydroxyindole-d5, a deuterated form of 5-hydroxyindole (5-HI), is increasingly recognized for its biological significance, particularly in the context of gut microbiota metabolism and its implications for gastrointestinal physiology. This article delves into the biological activity of 5-Hydroxyindole-d5, highlighting its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolism and Production

5-Hydroxyindole is primarily produced through the microbial metabolism of 5-hydroxytryptophan (5-HTP) by gut bacteria. Various bacterial strains possess the enzyme tryptophanase (TnaA), which facilitates this conversion. Research indicates that the efficiency of this conversion varies significantly among individuals, influenced by factors such as gut microbiota composition and pH levels in the gastrointestinal tract .

Table 1: Conversion Rates of 5-HTP to 5-HI by Gut Bacteria

| Bacterial Strain | Conversion Rate (6h) | Conversion Rate (24h) |

|---|---|---|

| High Converters | ~50% | ~100% |

| Intermediate Converters | ~10% | ~30% |

| Non-Converters | 0% | 0% |

Physiological Effects

The biological activity of 5-Hydroxyindole-d5 is primarily characterized by its role as a stimulant of intestinal motility. Studies have shown that when administered orally, 5-HI activates L-type calcium channels in colonic smooth muscle cells, leading to increased gut contractility. This mechanism is crucial for maintaining normal gastrointestinal function and may have therapeutic implications for conditions like constipation and other motility disorders .

Key Findings:

- Gut Motility: 5-HI significantly accelerates total gut transit time (TGTT) in animal models, suggesting its potential as a treatment for slow motility disorders .

- Serotonin Production: In vitro studies indicate that 5-HI stimulates enterochromaffin cells to produce serotonin, further influencing gut physiology and mood regulation .

Case Studies and Clinical Implications

Recent clinical studies have explored the implications of altered gut microbiota metabolism on health. For instance, variations in the ability to convert 5-HTP to 5-HI have been linked to gastrointestinal disorders and mood disorders. Individuals with dysregulated gut microbiota may exhibit altered levels of 5-HI, which could correlate with symptoms of gastrointestinal dysmotility or mood disturbances .

Table 2: Clinical Observations Related to 5-HI Levels

| Condition | Observed Effect | Reference |

|---|---|---|

| Constipation | Decreased levels of 5-HI | |

| Depression | Altered gut microbiota composition | |

| Irritable Bowel Syndrome (IBS) | Variability in 5-HTP to 5-HI conversion |

Research Findings

Several studies have focused on the pharmacological potential of targeting L-type calcium channels with compounds like 5-HI. These findings suggest that enhancing gut motility through modulation of these channels could provide a novel approach to treating gastrointestinal disorders:

- A study demonstrated that oral administration of 5-HI resulted in significant changes in gut motility parameters in rat models, emphasizing its role as a potential therapeutic agent for managing slow intestinal transit times .

- Another investigation highlighted the interindividual variability in converting dietary supplements like 5-HTP into bioactive metabolites such as 5-HI, suggesting personalized approaches in treatment strategies based on individual microbiome profiles .

Q & A

Basic Research Questions

Q. What key chemical properties of 5-Hydroxyindole-d5 influence its experimental stability and reactivity?

- Methodological Answer : 5-Hydroxyindole-d5 (C₁₀H₅D₄NO₃) has a molecular weight of 196.21 g/mol and contains five deuterium atoms, which reduce metabolic degradation . Its hydrogen-bonding capacity (2 donors, 1 acceptor) and topological polar surface area (36 Ų) affect solubility and interactions with biological targets . Store at -20°C under anhydrous conditions to prevent hygroscopic decomposition .

Q. How is 5-Hydroxyindole-d5 employed as an internal standard in LC-MS quantification?

- Methodological Answer : Prepare deuterated internal standards (IS) by spiking 5-Hydroxyindole-d5 into biological matrices (e.g., plasma) at 1–100 ng/mL . Use a calibration curve with unlabeled analyte and monitor MRM transitions (e.g., m/z 196→134 for deuterated vs. 191→130 for endogenous forms). Validate with ≤15% inter-day CV and ≥85% recovery across QC levels .

Q. What safety protocols are essential for handling 5-Hydroxyindole-d5?

- Methodological Answer : Use nitrile gloves and safety goggles in a fume hood with HEPA filtration . For spills, decontaminate with 70% ethanol and 0.1 M sodium bicarbonate. Store sealed vials under argon at 2–8°C, separated from oxidizers . Immediate eye irrigation (15 minutes) is required for exposure .

Advanced Research Questions

Q. How can QSAR modeling optimize 5-Hydroxyindole-d5 derivatives for 5-lipoxygenase inhibition?

- Methodological Answer : Develop 3D-QSAR models (CoMFA/CoMSIA) using ≥37 analogs to prioritize derivatives targeting the 5-LO substrate-binding pocket . CoMFA highlights steric (63%) and electrostatic (22%) contributions (q² = 0.779, r² = 0.957), while CoMSIA emphasizes hydrophobicity (q² = 0.816) . Validate via bootstrapping and prioritize compounds with ΔlogP 1.2–1.8 and C3 H-bond donors .

Q. What synthetic strategies enable bioactive 5-Hydroxyindole-d5 derivatives for dopamine D2 receptor studies?

- Methodological Answer : Achieve >98% deuterium incorporation via Pd-catalyzed deuteration at C4 using D₂O (pH 3.5, 80°C) . Introduce chloro substituents at C7 via electrophilic substitution, followed by Suzuki coupling with deuterated benzofuran boronic esters. Validate receptor binding via ³H-spiperone displacement assays (KD = 0.8 nM) .

Q. How should contradictory stability data for 5-Hydroxyindole-d5 in biological matrices be resolved?

- Methodological Answer : Conduct matrix-specific stability tests (plasma, CSF, urine) under varying conditions . Use isotope ratio monitoring (IRM) LC-MS to track D/H exchange (<5% loss over 72h) . Document discrepancies in cross-study tables comparing degradation rates and LC parameters (example below):

| Matrix | Temp (°C) | % Loss (72h) | pH | Column Type |

|---|---|---|---|---|

| Plasma | -80 | 2.1 ± 0.3 | 7.4 | HILIC ZIC-pHILIC |

| CSF | -20 | 8.7 ± 1.2 | 6.8 | C18 ACE UltraCore |

Q. What ensures reproducibility of 5-Hydroxyindole-d5 in serotonin metabolism tracer studies?

- Methodological Answer : Standardize isotopic purity (≥99.5% D) via high-resolution MS . Administer via IV infusion (0.5 μg/kg/min) with L-tryptophan-d5 to minimize isotope dilution . Collect CSF samples into ascorbic acid-containing tubes and validate with matrix-matched calibration .

Q. How does deuterium positioning affect 5-Hydroxyindole-d5’s pharmacokinetics in CNS studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.